N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Brand Name: Vulcanchem
CAS No.: 898456-52-5
VCID: VC5040742
InChI: InChI=1S/C22H26N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h4-6,9,12,14,17H,1-3,7-8,10-11,13,15H2,(H,23,26)
SMILES: C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Molecular Formula: C22H26N2O4
Molecular Weight: 382.46

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

CAS No.: 898456-52-5

Cat. No.: VC5040742

Molecular Formula: C22H26N2O4

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide - 898456-52-5

Specification

CAS No. 898456-52-5
Molecular Formula C22H26N2O4
Molecular Weight 382.46
IUPAC Name N-cyclohexyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Standard InChI InChI=1S/C22H26N2O4/c25-20-12-18(13-24-11-10-16-6-4-5-9-19(16)24)27-14-21(20)28-15-22(26)23-17-7-2-1-3-8-17/h4-6,9,12,14,17H,1-3,7-8,10-11,13,15H2,(H,23,26)
Standard InChI Key RVPAHYOMBJGPRU-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43

Introduction

N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic organic compound that combines structural features of indole, pyran, and acetamide moieties. Such compounds are often designed for their potential biological activities, including anticancer, anti-inflammatory, or antimicrobial properties. The compound’s unique structure suggests applications in medicinal chemistry, particularly in drug discovery and molecular docking studies.

Synthesis

The synthesis of N-cyclohexyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide likely involves:

  • Formation of the pyran ring: Through condensation reactions involving aldehydes and active methylene compounds.

  • Indole functionalization: Alkylation at the nitrogen atom using an indole derivative.

  • Acetamide linkage: Achieved by coupling cyclohexylamine with a carboxylic acid intermediate.

Potential Applications

Compounds with similar frameworks have demonstrated:

  • Anticancer activity: Indole derivatives often target specific enzymes like kinases or disrupt DNA replication in cancer cells.

  • Antimicrobial properties: Pyran-based compounds exhibit activity against bacterial and fungal pathogens.

  • Anti-inflammatory effects: Acetamides are known to inhibit enzymes like cyclooxygenase (COX).

Molecular Docking Studies

Molecular docking simulations can predict how the compound interacts with biological targets such as:

  • Enzymes involved in inflammation (e.g., COX or LOX).

  • DNA-binding proteins in cancer cells.

Analytical Characterization

To confirm the structure, various techniques are employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to identify chemical shifts corresponding to the indole, pyran, and acetamide groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as amides (C=O\text{C=O}) and ethers (C-O-C\text{C-O-C}).

Table 2: Comparison with Related Compounds

Compound NameBioactivityNotable Features
N-(3-Cyano-benzothiophen-acetamide) Anti-inflammatoryTargets COX/LOX enzymes
Indole-based oxoacetamides AnticancerCaspase-mediated apoptosis induction
Pyran-indole hybrids AntimicrobialEffective against resistant strains

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